molecular formula C12H15NO3 B12009616 5-(3,4-Xylyloxymethyl)-2-oxazolidinone

5-(3,4-Xylyloxymethyl)-2-oxazolidinone

Cat. No.: B12009616
M. Wt: 221.25 g/mol
InChI Key: JLXQUPQQJIJRCC-UHFFFAOYSA-N
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Description

5-(3,4-Xylyloxymethyl)-2-oxazolidinone is a specialized organic compound belonging to the oxazolidinone class, which are heterocyclic structures featuring a five-membered ring containing nitrogen and oxygen . This compound serves as a versatile chiral auxiliary and building block in sophisticated organic synthesis and medicinal chemistry research . Its structure suggests potential for acting as a β-amino alcohol equivalent , making it valuable for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery projects. The 3,4-xylyl (3,4-dimethylbenzyl) ether moiety incorporated into the molecule enhances its lipophilicity, which can be crucial for modulating the pharmacokinetic properties of lead compounds in pharmaceutical development. This product is intended for research and development purposes only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. Please handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8-3-4-10(5-9(8)2)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)

InChI Key

JLXQUPQQJIJRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CNC(=O)O2)C

Origin of Product

United States

Synthetic Methodologies for 2 Oxazolidinone Derivatives, with a Focus on 5 Substituted Analogues

Stereoselective Synthesis of the 2-Oxazolidinone (B127357) Core

The biological activity of many 2-oxazolidinone-containing molecules is highly dependent on their stereochemistry. Consequently, numerous stereoselective synthetic methods have been developed to control the absolute configuration of the chiral centers on the oxazolidinone ring.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into a substrate to direct a chemical reaction to proceed with a high degree of stereoselectivity. wikipedia.org Evans' oxazolidinones, developed by David A. Evans, are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. rsc.org These auxiliaries, typically derived from readily available α-amino acids, are effective in controlling the stereochemical outcome of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgrsc.orgresearchgate.net

The general strategy involves attaching the chiral oxazolidinone auxiliary to a prochiral substrate. The steric bulk of the substituents on the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thereby inducing high diastereoselectivity. wikipedia.org After the desired stereocenter has been created, the auxiliary can be cleaved and recovered for reuse. wikipedia.org The predictability and reliability of Evans' auxiliaries have made them a cornerstone in the total synthesis of numerous complex natural products and medicinally important compounds. researchgate.netresearchgate.net

A notable example of this approach is the asymmetric alkylation of N-acyloxazolidinones. Deprotonation with a suitable base generates a chiral enolate, which then reacts with an electrophile. The stereochemistry of the newly formed carbon-carbon bond is dictated by the chiral auxiliary. rsc.org

Glycidyl (B131873) Butyrate-Mediated Cyclization Pathways

A practical and widely employed method for the synthesis of N-aryl-5-(hydroxymethyl)-2-oxazolidinones involves the use of (R)- or (S)-glycidyl butyrate (B1204436). orgsyn.org This method is particularly valuable as it provides direct access to the 5-(hydroxymethyl) derivative, a key intermediate for further functionalization. orgsyn.org

One common approach involves the reaction of an aryl isocyanate with (R)-glycidyl butyrate in the presence of a catalyst like lithium bromide. orgsyn.org However, this method is limited by the availability and handling of potentially hazardous isocyanates. orgsyn.org

A more versatile and milder alternative involves the alkylation of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate. orgsyn.org The N-aryl carbamates are readily prepared from the corresponding anilines. Deprotonation with a strong base like n-butyllithium at low temperatures generates the N-lithio species, which then reacts with glycidyl butyrate. The reaction proceeds via an in situ transesterification of the initially formed oxazolidinone butyrate ester, directly yielding the desired N-aryl-5-(hydroxymethyl)-2-oxazolidinone in high yield and enantiomeric excess. orgsyn.org

Table 1: Comparison of Glycidyl Butyrate-Mediated Synthesis Methods

Feature Isocyanate Method N-Lithio Carbamate Method
Starting Materials Aryl isocyanate, (R)-glycidyl butyrate N-aryl carbamate, (R)-glycidyl butyrate, n-butyllithium
Key Intermediate - N-lithio-N-aryl carbamate
Reaction Conditions Elevated temperatures Low to ambient temperatures
Product Butyrate ester of oxazolidinone 5-(hydroxymethyl)oxazolidinone
Advantages High yield Milder conditions, broader scope, direct access to hydroxymethyl derivative
Disadvantages Requires potentially hazardous isocyanates, additional deprotection step Requires stoichiometric use of strong base

Palladium-Catalyzed and Copper-Catalyzed Cycloaddition Reactions

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings. Both palladium and copper catalysts have been successfully employed in the synthesis of 2-oxazolidinones.

Palladium-catalyzed reactions often involve the cyclization of substrates containing both a nitrogen nucleophile and an oxygen atom onto a π-system, such as an allene (B1206475) or an alkyne. For instance, the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide provides 5-vinyloxazolidinones with high regio- and stereoselectivity under mild conditions. organic-chemistry.org Another palladium-catalyzed approach is the intramolecular aminohydroxylation, which can form various heterocycles, including oxazolidinones, with good yields and excellent diastereoselectivity. organic-chemistry.org

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has also been adapted for oxazolidinone synthesis. nih.govrsc.org While the primary application of CuAAC is the formation of triazoles, related copper-catalyzed reactions can be used to construct the oxazolidinone ring. nih.govrsc.org For example, a copper(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and carbon dioxide can produce (Z)-5-alkylidene-oxazolidin-2-ones selectively through the carboxylative cyclization of propargylamine (B41283) intermediates. researchgate.net Mechanistic studies suggest that the reaction proceeds through a copper(I)-catalyzed process where the regioselectivity is controlled by the catalyst. nih.gov

Synthesis of 5-Aryloxymethyl-2-oxazolidinones, Including 5-(3,4-Xylyloxymethyl)-2-oxazolidinone

5-Aryloxymethyl-2-oxazolidinones are an important class of compounds, with some exhibiting biological activity as interneuronal blocking agents. google.com The synthesis of these derivatives, including the specific compound this compound, can be achieved through several routes.

Reaction of Triglycidyl Isocyanurate with Substituted Phenols

A novel and efficient method for the synthesis of 5-aryloxymethyl-2-oxazolidinones involves the reaction of triglycidyl isocyanurate (TGIC) with substituted phenols. google.comgoogle.com This method offers a direct route to the target compounds. The reaction is typically carried out by fusing approximately one molar equivalent of TGIC with three molar equivalents of the substituted phenol. google.com

For the synthesis of this compound, TGIC would be reacted with 3,4-dimethylphenol (B119073). The reaction can be performed with or without a base, though the presence of a base such as sodium hydroxide (B78521) significantly improves the reaction. google.com The reactants are often dissolved in a solvent like acetone (B3395972) and heated under reflux. google.comgoogle.com This process is preferably conducted under anaerobic conditions, for example, under a nitrogen atmosphere. google.com

Table 2: Key Parameters for the Synthesis of 5-Aryloxymethyl-2-oxazolidinones from TGIC

Parameter Condition
Reactants Triglycidyl isocyanurate (TGIC), Substituted Phenol (e.g., 3,4-dimethylphenol)
Molar Ratio (TGIC:Phenol) Approximately 1:3
Catalyst (optional but recommended) Base (e.g., NaOH)
Solvent Acetone, Ethyl alcohol, Chloroform, or Ethyl acetate
Atmosphere Anaerobic (e.g., Nitrogen)
Temperature Reflux

Alternative Synthetic Routes to 5-Aryloxymethyl Derivatives

Traditional methods for preparing 5-aryloxymethyl-2-oxazolidinones often involve the reaction of a 3-aryloxy-1,2-propanediol or a 3-aryloxy-2-hydroxy-1-propylcarbamate with urea (B33335) at high temperatures (170-200°C). google.comgoogle.com These methods, while effective, require harsh conditions and often result in crude products that need extensive purification. google.comgoogle.com

Another versatile approach starts from enantiomerically pure N-substituted chiral aziridines. bioorg.org For instance, the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate in refluxing acetonitrile (B52724) can yield a 2-oxazolidinone-5-carboxylic acid ethyl ester with retention of configuration. bioorg.org This intermediate can then be further elaborated to the desired 5-aryloxymethyl derivative. This method is advantageous as it allows for the control of the stereochemistry at the C5 position of the oxazolidinone ring. bioorg.org

Furthermore, the synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives can be achieved in one step from aryl carbamates and reagents like N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide, which are derived from commercially available (S)-epichlorohydrin. researchgate.net While this route leads to an aminomethyl substituent, it highlights the modularity of synthetic approaches to 5-substituted oxazolidinones.

Strategies for Diversification at the Oxazolidinone C-5 Position

The substituent at the C-5 position of the 2-oxazolidinone ring plays a significant role in its chemical and biological properties. Several synthetic strategies have been developed to introduce a wide range of functional groups at this position, often establishing a key stereocenter.

A primary and direct method for the synthesis of 5-substituted-2-oxazolidinones is the cycloaddition reaction between epoxides and isocyanates. nih.govbeilstein-archives.org This [3+2] coupling reaction is an atom-economical approach where the substituent of the epoxide directly translates to the C-5 substituent of the resulting oxazolidinone. nih.gov For instance, the reaction of a terminal epoxide with an isocyanate will yield a 5-substituted-2-oxazolidinone. The regioselectivity of this reaction is crucial, as attack at the other carbon of the epoxide would lead to a 4-substituted product. Studies have shown that for terminal epoxides, the formation of 5-substituted-2-oxazolidinones is generally favored. ionike.com

Another versatile approach involves the reaction of epoxides with carbamates. ionike.com This method also leverages the epoxide's structure to define the C-5 substitution. The reaction proceeds via nucleophilic ring-opening of the epoxide by the carbamate, followed by intramolecular cyclization. The use of heterogeneous catalysts, such as binary Mg/Fe oxides, has been shown to efficiently promote this transformation, yielding various 5-substituted-2-oxazolidinones. ionike.com

A particularly useful strategy for introducing a functional handle at the C-5 position is through the use of glycidol (B123203) derivatives. For example, the reaction of N-aryl carbamates with (R)-glycidyl butyrate produces N-aryl-5-(hydroxymethyl)-2-oxazolidinones. orgsyn.org The resulting primary alcohol at the C-5 position serves as a versatile point for further diversification. This hydroxymethyl group can be converted to a variety of other functionalities, such as ethers, esters, or halides, allowing for the synthesis of a diverse library of C-5 substituted oxazolidinones.

For the specific synthesis of This compound , a logical approach would start from a 5-(halomethyl)-2-oxazolidinone or, more commonly, 5-(hydroxymethyl)-2-oxazolidinone. The latter can be synthesized from epichlorohydrin (B41342) or glycidol. The hydroxyl group can then be converted to a good leaving group, such as a tosylate or mesylate, or directly used in a Williamson ether synthesis with 3,4-dimethylphenol (3,4-xylenol) in the presence of a base to yield the target compound.

The table below summarizes various epoxides that can be used to generate C-5 substituted 2-oxazolidinones.

Epoxide ReactantResulting C-5 Substituent
Propylene OxideMethyl
Styrene OxidePhenyl
Glycidyl ButyrateButyroxymethyl
EpichlorohydrinChloromethyl

A one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI) has also been reported to produce 2-oxazolidinones alongside five-membered cyclic carbonates. nih.govbeilstein-journals.org The reaction conditions can be tuned to favor the formation of the oxazolidinone product. nih.govbeilstein-journals.org

N-Substitution Strategies for the Oxazolidinone Ring

Substitution at the nitrogen atom of the 2-oxazolidinone ring is another critical avenue for structural diversification, particularly in the development of pharmaceuticals and chiral auxiliaries. nih.govwikipedia.org

A prominent method for N-arylation is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation of 2-oxazolidinone with aryl bromides has been demonstrated to be an effective method, yielding 3-aryl-2-oxazolidinones in good yields. nih.govacs.orgorganic-chemistry.org The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent. nih.govacs.org

Similarly, copper-catalyzed N-arylation reactions have been developed, which are particularly useful for coupling with (hetero)aryl iodides at room temperature. organic-chemistry.orgacs.org These reactions exhibit excellent chemoselectivity, tolerating other functional groups such as bromides on the aryl halide. acs.org

The table below provides examples of catalysts and conditions used for the N-arylation of 2-oxazolidinone.

Catalyst SystemAryl HalideBaseSolventTemperature
Pd₂(dba)₃ / XantphosAryl BromideNaOBuᵗToluene120 °C
CuI / BPMOAryl IodideK₂CO₃DMSORoom Temp.

N-acylation of 2-oxazolidinones is another important transformation. This is famously utilized in the context of Evans chiral auxiliaries, where an acyl group is attached to the nitrogen to perform diastereoselective enolate reactions. wikipedia.org Furthermore, enantioselective N-acylation has been employed in the kinetic resolution of racemic 2-oxazolidinones, providing access to enantiopure compounds. bohrium.com

For the introduction of alkyl groups at the nitrogen position, N-alkylation strategies can be employed. For instance, stereoselective alkylation of N-(arylacetyl)oxazolidinones using zirconium enolates allows for the introduction of tertiary alkyl groups. nih.gov

Molecular Mechanism of Action of Oxazolidinone Antibacterials

Structural Basis of Ribosome-Oxazolidinone Interactions through X-ray Co-crystallography and Computational Modeling

The precise interactions between oxazolidinones and the ribosome have been elucidated through high-resolution structural studies. X-ray crystallography of oxazolidinones like linezolid (B1675486) bound to the 50S ribosomal subunit of bacteria such as Deinococcus radiodurans and Haloarcula marismortui has provided a detailed atomic picture of the binding site. nih.govpnas.orgresearchgate.net

These crystal structures confirm that the drug binds within the A-site pocket of the peptidyltransferase center. nih.govresearchgate.net The fluorophenyl moiety (B-ring) of the oxazolidinone settles into a hydrophobic pocket, while the core oxazolidinone ring (A-ring) is positioned through interactions with key rRNA nucleotides. biorxiv.org A critical interaction involves the stabilization of nucleotide U2585 in a conformation that is incompatible with peptide bond formation. nih.govresearchgate.net

Computational modeling and force field simulations have complemented these experimental findings. beilstein-journals.orgnih.govqut.edu.au These in silico methods allow for the prediction of binding affinities for different oxazolidinone analogues and help in understanding the structure-activity relationships. beilstein-journals.orgnih.gov For instance, modeling has shown how modifications to the oxazolidinone structure can affect its interaction with the ribosomal binding pocket, providing a rational basis for the design of new, more potent derivatives. beilstein-journals.orgnih.gov Cryo-electron microscopy (cryo-EM) has further refined this understanding, revealing how different oxazolidinones interact with the PTC of methicillin-resistant Staphylococcus aureus (MRSA) ribosomes. acs.orgnih.gov These structural insights are invaluable for developing next-generation antibiotics that can overcome emerging resistance.

Table 2: Key Ribosomal Nucleotides Interacting with Oxazolidinones

Nucleotide (E. coli numbering) Location Role in Interaction Reference
G2032 Domain V of 23S rRNA Mutations confer resistance, indicating proximity to the binding site. nih.gov
G2447 Domain V of 23S rRNA Mutations confer resistance. nih.gov
A2451 Peptidyl Transferase Center Forms part of the hydrophobic A-site cleft where the drug binds. biorxiv.org
C2452 Peptidyl Transferase Center Forms part of the hydrophobic A-site cleft. biorxiv.org
Ψ2504 (Pseudouridine) Peptidyl Transferase Center Engages in π-π stacking interaction with the oxazolidinone ring. biorxiv.org
G2576 Domain V of 23S rRNA Mutations at this site lead to a significant decrease in susceptibility. asm.org

| U2585 | Peptidyl Transferase Center | Stabilized in a non-productive conformation by the drug. | nih.govpnas.org |

Structure Activity Relationship Sar Studies of Oxazolidinone Derivatives in Antimicrobial Research

Influence of Substituents at the Oxazolidinone C-5 Position on Antimicrobial Potencynih.govnih.govnih.gov

The substituent at the C-5 position of the oxazolidinone ring is a critical determinant of the compound's antibacterial efficacy. nih.gov Early and ongoing SAR studies have demonstrated that the nature, size, and electronic properties of this side chain profoundly influence interactions with the bacterial ribosome, the target of this antibiotic class. kcl.ac.ukresearchgate.net While the N-acetylaminomethyl group of linezolid (B1675486) was initially considered optimal, extensive research has revealed that a wide variety of other functionalities can be accommodated, often leading to improved potency or activity against resistant strains. nih.govkcl.ac.uk Research indicates that this position is crucial for the function of this antibiotic class, with a preference for smaller, non-polar fragments, as larger and more polar groups can lead to a decrease in activity. kcl.ac.uk

The exploration of alternatives to the conventional acylaminomethyl side chain has led to the discovery of potent analogues featuring ether linkages at the C-5 position. nih.gov Novel oxazolidinone derivatives containing methylene (B1212753) oxygen-linked substituents have been synthesized and evaluated for their antibacterial activity. researchgate.net Specifically, aryloxymethyl groups, such as the xylyloxymethyl moiety, represent a class of these C-5 modifications. The introduction of such groups can maintain or enhance antibacterial potency. nih.gov For instance, research into the C-5 position has identified pyrid-2-yl-oxymethyl and isoxazol-3-yl-oxymethyl groups as effective alternatives to the traditional acylaminomethyl side chains. nih.gov The synthesis of derivatives with methylene O-linked heterocycles has also been an area of investigation. bioorg.org This line of inquiry underscores the chemical flexibility of the C-5 position and the potential for ether-linked moieties to serve as effective pharmacophoric elements.

A fundamental and non-negotiable requirement for the antibacterial activity of this class of compounds is the specific stereochemistry at the C-5 position. scirp.orgmdpi.com The pharmacophoric core of clinically relevant oxazolidinones requires the (S)-configuration of the substituent at C5. scirp.orgnih.gov This stereospecificity is crucial for the correct orientation of the side chain within the binding pocket of the 50S ribosomal subunit, allowing for the key interactions that inhibit bacterial protein synthesis. mdpi.com The antimicrobial activity is almost exclusively found in the (5S)-enantiomer, highlighting the precise three-dimensional fit required for the drug-target interaction. scirp.org

Role of the N-Aryl Group in Modulating Antibacterial Spectrum and Efficacynih.govscirp.orgnih.gov

Further optimization has involved more complex substitutions on this aryl ring, leading to the development of second-generation compounds. nih.gov Later studies demonstrated that substituents at the 4-position of the 3-phenyl-oxazolidinone can enhance antibacterial potency, particularly those containing an additional aryl or heteroaryl ring (creating what are referred to as C and D rings). nih.govnih.gov These extended ring systems can form additional interactions with more conserved regions of the peptidyl transferase center, which can improve potency and confer activity against linezolid-resistant strains. nih.govnih.gov The ability to modify this position allows for the fine-tuning of the molecule's properties to enhance efficacy and overcome resistance. nih.govnih.gov

Structure-Activity Relationships of 5-(3,4-Xylyloxymethyl)-2-oxazolidinone Analogues and Related Aryloxymethyl Derivatives

The SAR for analogues of this compound and related aryloxymethyl derivatives is built upon the foundational principles established for the broader oxazolidinone class. The potency of these specific analogues is a function of the interplay between the C-5 aryloxymethyl side chain and the N-aryl ring system.

For the C-5 side chain, the nature of the aryl group in the aryloxymethyl moiety is significant. While direct SAR data for the 3,4-xylyl group is specific, general principles suggest that substitutions on the aromatic ring can influence electronic and steric properties, thereby affecting ribosomal binding. The exploration of heteroaromatic rings in this position, such as in pyrid-2-yl-oxymethyl and isoxazol-3-yl-oxymethyl derivatives, has yielded compounds with high potency. nih.gov This indicates that the oxygen atom of the ether linkage acts as a suitable linker and that the terminal aromatic or heteroaromatic ring can be varied to optimize interactions.

The table below summarizes the general impact of different C-5 substituents on the antibacterial activity of oxazolidinones as reported in various studies.

C-5 Substituent TypeGeneral Impact on ActivityExample(s)Reference(s)
Acylaminomethyl Potent, but activity can be reduced against certain resistant strains (e.g., cfr-positive).Acetamidomethyl (Linezolid) nih.gov
Hydroxymethyl Can retain potency against cfr-positive resistant strains, especially when combined with an optimized N-aryl ring system.Tedizolid (B1663884) nih.govmdpi.com
Triazole-containing Can serve as a potent structural alternative to the acetamidomethyl group. Identified as a new structural class for potent activity.C-5 triazole substitutions nih.govnih.gov
Aryloxymethyl A viable alternative to acylaminomethyl groups that can maintain or enhance potency.Pyrid-2-yl-oxymethyl, Isoxazol-3-yl-oxymethyl nih.gov
Thiocarbonyl-containing Replacement of the carbonyl oxygen with sulfur (e.g., in a thiourea (B124793) group) has been shown to enhance in vitro activity.5-Thiourea group nih.gov

Lead Optimization Strategies Based on SAR Data for Oxazolidinone Antibacterialsnih.govnih.govnih.govresearchgate.net

SAR data is the driving force behind lead optimization strategies aimed at developing new oxazolidinone antibiotics with improved profiles. nih.gov The goal is to enhance antibacterial potency, broaden the spectrum (including against resistant pathogens), and improve drug-like properties while minimizing off-target effects. nih.govresearchgate.net

Key optimization strategies include:

Modification of the C-5 Side Chain: As resistance to linezolid emerged, particularly through the cfr methyltransferase which affects the binding site near the C-5 substituent, a major strategy has been to design novel C-5 side chains. nih.gov Groups like hydroxymethyl or 1,2,3-triazoles have proven effective at retaining activity against cfr-positive strains where the traditional acetamide (B32628) group is compromised. nih.govmdpi.com This involves creating moieties that avoid steric clashes with the methylated ribosome. nih.gov

Optimization of the N-Aryl Ring System: To enhance potency against both susceptible and resistant strains, optimization of the C- and D-rings (substituents on the N-aryl ring) is a critical strategy. nih.gov These modifications target more conserved regions of the ribosome's binding pocket, leading to stronger interactions and improved activity. nih.govnih.gov This approach led to second-generation compounds like tedizolid. researchgate.net

Balancing Potency and Safety: A significant challenge in oxazolidinone development is mitigating mechanism-based toxicity, such as myelosuppression and monoamine oxidase (MAO) inhibition. researchgate.net SAR studies have shown that modifications at both the C-5 and N-aryl positions can significantly modulate these off-target activities. For example, certain C-5 side chains have been developed specifically to reduce MAO inhibition. researchgate.net The ultimate goal is to achieve a structural combination that maximizes antibacterial efficacy while ensuring a favorable safety profile. nih.gov

Antimicrobial Spectrum and Activity Research of Oxazolidinone Compounds, with Specific Reference to Analogues of 5 3,4 Xylyloxymethyl 2 Oxazolidinone

Efficacy Against Multidrug-Resistant Gram-Positive Bacteria

Oxazolidinones have emerged as a critical therapeutic class for treating infections caused by multidrug-resistant (MDR) Gram-positive bacteria. nih.gov Their novel mechanism of action circumvents many existing resistance pathways, making them effective where other antibiotics may fail. nih.gov

The rise of methicillin-resistant Staphylococcus aureus (MRSA) has posed a significant challenge in both hospital and community settings. nih.gov Linezolid (B1675486), the first-in-class oxazolidinone, has been a vital agent for treating MRSA infections, including those causing pneumonia and complex skin infections. nih.govnih.gov

Research has continually sought to develop new oxazolidinone analogues with superior activity. For instance, tedizolid (B1663884), a second-generation oxazolidinone, has demonstrated potent activity against MRSA. nih.gov Studies have shown that other analogues, such as ranbezolid (B1206741) and radezolid, also exhibit strong anti-staphylococcal effects against planktonic MRSA cells. nih.gov The development of novel analogues is often driven by the need to overcome potential resistance and improve upon existing therapies. In one study, a novel oxazolidinone analogue, (R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one (7a), showed antimicrobial activity against MRSA clinical isolates at a concentration of 6.6 μg. nih.gov Another novel compound, PH-027, demonstrated potent antibacterial activity comparable or superior to linezolid and vancomycin (B549263) against resistant strains of Gram-positive bacteria. nih.gov

In Vitro Activity of Oxazolidinones Against MRSA

CompoundOrganismMIC (μg/mL)Reference
TedizolidMRSA ATCC 33591 (planktonic)0.5 nih.gov
RanbezolidMRSA ATCC 33591 (planktonic)1 nih.gov
RadezolidMRSA ATCC 33591 (planktonic)1 nih.gov
LinezolidMRSA ATCC 33591 (planktonic)2 nih.gov
(R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one (7a)MRSA clinical isolates6.6 (μg) nih.gov

Vancomycin-resistant enterococci (VRE) are a leading cause of hospital-acquired infections. Oxazolidinones, particularly linezolid, have become a cornerstone of therapy for VRE infections. droracle.ai Linezolid is effective against both vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. droracle.ai Its efficacy in treating VRE infections, including those with concurrent bacteremia, has been established in clinical studies. droracle.ai

The development of newer oxazolidinones continues to address the challenge of VRE. Research into analogues like RWJ-416457 showed it to be two- to fourfold more active than linezolid against susceptible enterococci. nih.gov However, its activity was diminished against isolates with specific rRNA mutations that also confer linezolid resistance. nih.gov For linezolid-resistant VRE, alternative agents like daptomycin (B549167) are considered. droracle.ai

Activity of Oxazolidinone Analogues Against Enterococci

CompoundOrganismModal MIC (μg/mL)Reference
RWJ-416457Linezolid-susceptible Enterococci0.5 - 1 nih.gov
LinezolidLinezolid-susceptible Enterococci1 - 2 nih.gov
RWJ-416457Linezolid-resistant Enterococci (with 23S rRNA mutations)2 - 32 nih.gov
LinezolidLinezolid-resistant Enterococci (with 23S rRNA mutations)8 - 64 nih.gov

The increasing prevalence of penicillin resistance in Streptococcus pneumoniae has complicated the treatment of respiratory tract infections. nih.govmdpi.com Oxazolidinones exhibit excellent activity against pneumococci, including strains resistant to penicillin and other antibiotics like macrolides.

Studies have evaluated various oxazolidinone analogues against resistant pneumococci. The compound U-100592 was found to be two- to fourfold more active than U-100766 against penicillin-resistant strains. nih.gov The MIC90 of U-100592 for penicillin-resistant pneumococci was 0.5 µg/ml. nih.gov Another analogue, AZD2563, demonstrated activity very similar to linezolid against highly resistant pneumococcal isolates, with MIC90 values of 2 µg/ml. nih.gov This consistent activity against multidrug-resistant strains underscores the value of the oxazolidinone class for treating severe pneumococcal infections. nih.gov

Comparative MICs of Oxazolidinones Against S. pneumoniae

CompoundStrain TypeMIC90 (μg/mL)Reference
U-100592Penicillin-intermediate0.25 nih.gov
U-100592Penicillin-resistant0.5 nih.gov
AZD2563Drug-susceptible1 nih.gov
LinezolidDrug-susceptible1 nih.gov
AZD2563Highly resistant2 nih.gov
LinezolidHighly resistant2 nih.gov

Activity Against Mycobacterium tuberculosis and Nontuberculous Mycobacteria (NTM)

Oxazolidinones have demonstrated significant activity against various mycobacterial species, including the causative agent of tuberculosis, Mycobacterium tuberculosis (Mtb), and various nontuberculous mycobacteria (NTM). mdpi.comnih.gov This has led to their investigation as crucial components in treatment regimens for drug-resistant tuberculosis. mdpi.comnih.gov

The search for more effective and better-tolerated anti-tuberculosis drugs has spurred the development of novel oxazolidinone analogues. nih.gov Sutezolid (B1681842) (PNU-100480), a thiomorpholine (B91149) analogue, has shown particularly potent in vitro activity against M. tuberculosis, with MIC values often lower than linezolid. nih.govacs.org Another promising agent, delpazolid (B607052) (LCB01-0371), has also shown good in vitro activity against MDR-TB isolates. nih.gov

Research has explored various structural modifications to the oxazolidinone scaffold to enhance antimycobacterial potency. nih.gov For example, a series of triazolylmethyl oxazolidinones displayed potent activity against M. tuberculosis, with some analogues having IC90 values comparable to linezolid. nih.gov More recent work has focused on oxanthrene scaffold-derived oxazolidinones like T145 and T504, which have demonstrated potent activity and low toxicity in human macrophage models of infection. chemrxiv.org These findings highlight the ongoing potential to discover new oxazolidinone candidates for tuberculosis treatment. chemrxiv.orgfrontiersin.org

Comparative studies are essential to position new oxazolidinone analogues within the existing landscape of tuberculosis treatment. In a study comparing five oxazolidinones against MDR and pre-XDR-TB isolates, sutezolid and tedizolid exhibited stronger antibacterial activity than linezolid. mdpi.com Contezolid (B1676844) and delpazolid showed comparatively weaker, though still significant, activity. mdpi.com

Another study found that the sutezolid metabolite, U-101603, had greater activity against nonreplicating persistent Mtb than its parent compound. nih.gov In a murine model, contezolid demonstrated bactericidal activity comparable to linezolid in reducing the bacterial load in the lungs of infected mice. nih.gov When compared to first-line agents, the in vitro activity of some oxazolidinone analogues, such as certain triazolyl oxazolidinones, was found to be comparable to linezolid and, in some respects, approached the potency of isoniazid. nih.gov These comparative data are crucial for guiding the clinical development of the most promising oxazolidinone candidates for treating drug-resistant tuberculosis. mdpi.com

Comparative In Vitro Activity of Oxazolidinones Against M. tuberculosis Isolates

CompoundMIC50 (μg/mL)MIC90 (μg/mL)Reference
Sutezolid (SZD)0.125<0.5 (value not specified) mdpi.com
Tedizolid (TZD)0.1250.5 mdpi.com
Linezolid (LZD)0.250.5 mdpi.com
Contezolid (CZD)0.51.0 mdpi.com
Delpazolid (DZD)0.51.0 mdpi.com

Mechanisms of Bacterial Resistance to Oxazolidinone Antibacterials

Molecular Basis of Ribosomal Resistance Mutations (e.g., 23S rRNA, rplC, rplD genes)

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis. nih.gov Consequently, the most common form of resistance arises from mutations in the bacterial genes that code for the components of this binding site.

Mutations in the 23S rRNA gene are the most frequently observed mechanism of resistance to oxazolidinones. nih.gov The 23S rRNA is a structural and catalytic component of the 50S ribosomal subunit. Specific point mutations within domain V of the 23S rRNA can alter the drug's binding site, reducing its affinity and rendering it less effective. nih.gov The G2576T mutation is one of the most common and clinically significant alterations conferring resistance. nih.gov Other mutations, such as those at positions G2032, G2447, and C2452, have also been identified in resistant strains. nih.govmcmaster.ca The location of these mutations within the central loop of domain V underscores this region's critical role in the interaction between the oxazolidinone and the ribosome. nih.gov

Alterations in ribosomal proteins L3 (rplC) and L4 (rplD) also contribute to oxazolidinone resistance, albeit less frequently than 23S rRNA mutations. nih.gov While these proteins are not in direct contact with the bound drug, they are located near the PTC. nih.gov Mutations in the genes encoding these proteins can induce conformational changes in the ribosome that indirectly affect the drug's binding pocket, leading to reduced susceptibility. nih.gov Studies have identified various amino acid substitutions in the L3 and L4 proteins of resistant bacterial isolates. escholarship.org

Table 1: Key Ribosomal Mutations Associated with Oxazolidinone Resistance

Gene Mutation Type Consequence
23S rRNA Point mutations (e.g., G2576T, G2032A) Alters the drug binding site, reducing affinity.
rplC (L3) Amino acid substitutions Induces conformational changes in the ribosome, indirectly affecting the drug binding pocket.

Role of Ribosomal Methyltransferases (e.g., Cfr) in Oxazolidinone Resistance

A significant and transferable mechanism of resistance to oxazolidinones involves the action of ribosomal methyltransferases, most notably the Cfr (chloramphenicol-florfenicol resistance) enzyme . nih.gov The cfr gene is often located on mobile genetic elements like plasmids, allowing it to spread between different bacterial species and strains. nih.gov

The Cfr enzyme is a methyltransferase that modifies the 23S rRNA at a specific nucleotide, adenosine (B11128) A2503, by adding a methyl group to the C8 position. nih.gov This modification occurs within the peptidyl transferase center, the binding site for oxazolidinones. nih.gov The presence of this methyl group sterically hinders the binding of oxazolidinones and other classes of antibiotics that target this region, leading to a multidrug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). nih.govnih.gov The acquisition of the cfr gene represents a significant clinical challenge as it confers resistance to multiple classes of last-resort antibiotics. nih.gov

Development of Cross-Resistance Patterns

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. In the context of oxazolidinones, the most prominent example of cross-resistance is mediated by the Cfr methyltransferase , which, as mentioned, confers resistance to five different classes of antibiotics that bind to the peptidyl transferase center. nih.govnih.gov

Mutations in the 23S rRNA can also lead to cross-resistance, although the patterns may be more variable. nih.gov For instance, some mutations that confer resistance to oxazolidinones may also reduce susceptibility to other protein synthesis inhibitors that have overlapping binding sites. nih.gov The development of resistance to one antibiotic can sometimes lead to resistance to others, even if they belong to different classes, through shared resistance mechanisms. This highlights the complex interplay of resistance mechanisms within bacteria and the potential for the use of one antibiotic to select for resistance to others.

Strategies for Overcoming Evolving Resistance to Oxazolidinones

The increasing prevalence of resistance to oxazolidinones necessitates the development of strategies to counteract these mechanisms.

One approach is the structural modification of existing oxazolidinones to create new derivatives that can evade resistance mechanisms. By designing molecules that can bind effectively to mutated ribosomes or are not affected by the Cfr methyltransferase, it may be possible to restore antibacterial activity.

Combination therapies represent another promising strategy. Using an oxazolidinone in conjunction with an agent that targets a different bacterial pathway can create a synergistic effect and reduce the likelihood of resistance emerging. Additionally, the development of adjuvants that inhibit resistance mechanisms, such as efflux pump inhibitors, could restore the efficacy of oxazolidinones against resistant strains.

Alternative therapeutic approaches , such as bacteriophage therapy, are also being explored as potential solutions to combat multidrug-resistant infections. Phage therapy uses viruses that specifically infect and kill bacteria, offering a different mode of action that is not susceptible to conventional antibiotic resistance mechanisms.

Finally, a deeper understanding of the genetic basis of resistance can inform the development of "anti-evolution" drugs . These are compounds designed to slow down the rate at which bacteria evolve resistance to antibiotics. By targeting factors that promote the emergence of resistance mutations, such as specific efflux pumps, it may be possible to prolong the clinical lifespan of important antibiotics like the oxazolidinones.

Advanced Research and Development in Oxazolidinone Chemistry and Biology

Computational Drug Design and In Silico Screening for Novel Oxazolidinones

Computational chemistry and in silico screening have become indispensable tools in the rational design of new oxazolidinone-based therapeutic agents, accelerating the discovery process and reducing costs. nih.govmdpi.com These methods allow researchers to predict the biological activity and drug-like properties of novel compounds before their actual synthesis.

One prominent computational technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.govbenthamdirect.com Studies have successfully used methods like Comparative Molecular Field Analysis (CoMFA) to develop predictive models for (S)-3-Aryl-5-substituted oxazolidinones. nih.govbenthamdirect.com For instance, a CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.681 and a non-cross-validated coefficient (R²) of 0.991, indicating strong predictive power. nih.govbenthamdirect.com This model highlighted that both steric and electrostatic fields are crucial for the compounds' activity. benthamdirect.com Guided by such models, new compounds have been synthesized that show excellent agreement between predicted and experimentally observed activity. nih.gov

Molecular docking is another cornerstone of in silico screening, used to simulate the interaction between an oxazolidinone derivative and its biological target, such as the bacterial ribosome. qut.edu.aumdpi.com By predicting the binding affinity and conformation of a ligand within the target's active site, researchers can prioritize the most promising candidates for synthesis. qut.edu.aunih.gov Docking studies have been instrumental in understanding the enhanced activity of newer oxazolidinones like tedizolid (B1663884), which forms additional hydrogen bonds with the ribosome. nih.gov Computational approaches have also been used to design novel linezolid-based oxazolidinones, with docking studies revealing higher binding affinities for new conjugates compared to the parent drug. mdpi.com

Interactive Data Table: Computational Models for Oxazolidinone Design

Computational MethodKey Findings/ParametersApplicationReference(s)
3D-QSAR (CoMFA) q² = 0.681, R² = 0.991. Steric and electrostatic fields are key contributors to activity.Design of new antibacterial (S)-3-Aryl-5-substituted oxazolidinones. nih.govbenthamdirect.com
Molecular Docking Identified derivatives with superior binding scores compared to native ligands.Screening of linezolid (B1675486) derivatives against the S. aureus ribosome. qut.edu.au
In Silico Screening Identified novel compounds targeting the SaMurB enzyme in S. aureus.Discovery of new antibacterial agents with a different mechanism of action. mdpi.com
Molecular Dynamics Validated the higher binding affinities and stability of novel oxazolidinone-sulphonamide conjugates.Confirmation of docking results for new linezolid-based antibacterials. mdpi.com

Development of Hybrid Molecules Incorporating Oxazolidinone Scaffolds

A prominent strategy in modern medicinal chemistry involves the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to achieve a synergistic effect, overcome drug resistance, or provide a dual mechanism of action. The oxazolidinone scaffold has proven to be an excellent platform for developing such hybrids. nih.govresearchgate.net

One notable example is the development of oxazolidinone-quinolone hybrids. nih.gov These molecules merge the protein synthesis inhibition mechanism of oxazolidinones with the DNA gyrase and topoisomerase IV inhibition of quinolones. nih.gov Research has shown that the nature of the spacer linking the two pharmacophores is critical for antibacterial activity, with piperazinyl spacers demonstrating a dual mode of action. These hybrids are active against a wide range of resistant Gram-positive pathogens. nih.gov

Another area of exploration is the synthesis of conjugates linking oxazolidinones to other chemical moieties like sulphonamides or amides. mdpi.com Novel oxazolidinone-sulphonamide conjugates have exhibited excellent potency against strains like B. subtilis and P. aeruginosa, along with significant antibiofilm activity. mdpi.com

In the realm of anticancer research, hybrid molecules have also been investigated. For example, cytoxazone-linezolid hybrids were synthesized and evaluated for their activity against various cancer cell lines. nih.gov These compounds merge the structural features of linezolid with cytoxazone, a cytokine inhibitor. Certain derivatives from this series displayed significant anticancer potential against prostate (DU145) and lung (A549) cancer cells by inducing apoptosis and cellular senescence. nih.gov The hybridization strategy offers a promising avenue to expand the therapeutic utility of the oxazolidinone core structure. researchgate.net

Exploration of Oxazolidinones for Diverse Biological Activities Beyond Antimicrobial Action

While the oxazolidinone nucleus is synonymous with antibacterial agents, its structural versatility has prompted widespread investigation into other therapeutic areas. rsc.orgrsc.orgnih.gov The chemical stability and ability of the 2-oxazolidinone (B127357) ring to act as a bioisostere for groups like carbamates and amides make it an attractive scaffold for medicinal chemists. researchgate.net Consequently, research has uncovered promising applications for oxazolidinone derivatives in oncology, inflammation, and the treatment of neurological and metabolic diseases. rsc.orgrsc.org

The potential of oxazolidinone derivatives as anticancer agents is an area of growing interest. nih.govnih.gov Numerous studies have demonstrated the antiproliferative activity of novel oxazolidinones against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), prostate (DU145), and lung (A549). nih.govnih.gov

One study investigated a series of 5-(carbamoylmethylene)-oxazolidin-2-ones and found that several derivatives displayed significant cytotoxicity against MCF-7 and HeLa cells, while showing no toxicity to non-tumorigenic cells. nih.gov The most potent compound, designated OI, was found to induce apoptosis (programmed cell death) through the mitochondrial pathway, evidenced by increased reactive oxygen species (ROS) levels, caspase-9 activation, and the release of cytochrome c. nih.gov Further analysis showed that the compound caused an arrest of the cell cycle in the G1 phase. nih.gov

Similarly, research on cytoxazone-linezolid hybrids revealed that specific derivatives could inhibit the proliferation of DU145 prostate cancer cells by activating caspase-3 and -9, key executioners of apoptosis. nih.gov Long-term exposure to one of the lead compounds also induced cellular senescence, a state of irreversible growth arrest. nih.gov These findings underscore the potential of the oxazolidinone scaffold as a basis for developing novel anticancer therapeutics that function through mechanisms like apoptosis induction and cell cycle modulation. nih.govnih.gov

The oxazolidinone chemical space has also been explored for its potential to yield anti-inflammatory agents. nih.govnih.gov The inflammatory process involves complex biological pathways with numerous potential drug targets, and oxazolidinone derivatives have been designed to interact with several of them. nih.gov

For instance, the novel oxazolidinone antibiotic contezolid (B1676844) has been shown to possess anti-inflammatory properties in addition to its antimicrobial activity. nih.gov In studies using LPS-stimulated macrophages, contezolid significantly suppressed the production of key inflammatory mediators, including nitric oxide (NO) and reactive oxygen species (ROS). nih.gov It also reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Mechanistic studies pointed to the transcriptional downregulation of Toll-like receptors, particularly TLR2, as a potential mode of action. nih.gov

Other research has identified oxazolidinone derivatives that act as potent inhibitors of Δ-5 desaturase (D5D), an enzyme involved in the biosynthesis of arachidonic acid, which is a precursor to inflammatory molecules like prostaglandins (B1171923) and leukotrienes. nih.gov The discovery of these compounds was facilitated by a combination of high-throughput screening (HTS) and pharmacophore modeling, which guided the design of oxazolidinones as effective spacers between aromatic rings. nih.gov

The biological reach of oxazolidinones extends to potential treatments for neurological and metabolic disorders. rsc.orgnih.gov Some of the earliest interest in this area stemmed from the known monoamine oxidase (MAO) inhibitory properties of certain oxazolidinones. taylorandfrancis.com MAO inhibitors are used in the treatment of depression and Parkinson's disease. taylorandfrancis.com This property, while sometimes considered a side effect for antibiotics like linezolid, represents a therapeutic opportunity for designing CNS-active agents. taylorandfrancis.comnih.gov

Research has identified various derivatives with potential applications for CNS disorders. nih.gov For example, toloxatone, a 3-(3-methylphenyl)-5-hydroxymethyl-2-oxazolidone, was studied as an antidepressant agent. nih.gov Other derivatives have been investigated for CNS depressant activities. nih.gov

In the context of metabolic diseases, some oxazolidinone derivatives have been explored for their antidiabetic activity. nih.gov This is partly due to their ability to act as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target in the management of type 2 diabetes. nih.gov The diverse and expanding pharmacological profile of the oxazolidinone scaffold highlights its significant potential for developing treatments for a wide range of human diseases beyond bacterial infections. rsc.orgnih.gov

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